1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Overview
Description
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that combines the structural features of benzimidazole and triazine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as piperidine in an alcoholic solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be adapted to continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, ammonium acetate, and hydrogen sulfide . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: As a potential antinematodal agent against parasites like Trichinella spiralis.
Biological Research: Investigated for its cytotoxicity against cancer cell lines and its potential as an anticancer agent.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in parasites . This inhibition leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
4-Aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines: These compounds share a similar triazine-benzimidazole core and exhibit comparable biological activities.
2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole: Known for its ability to inhibit dihydrofolate reductase.
Uniqueness
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its enhanced biological activity and potential for diverse applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-propan-2-yl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13(2)20-11-19(10-14-6-5-9-22-14)17-18-15-7-3-4-8-16(15)21(17)12-20/h3-9,13H,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQRMKQRSWSSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.